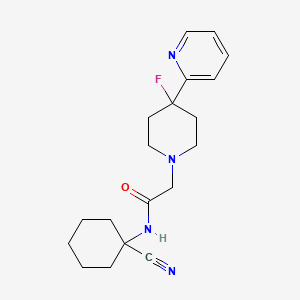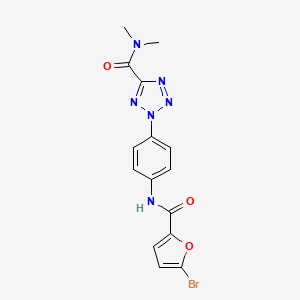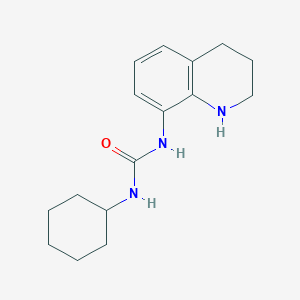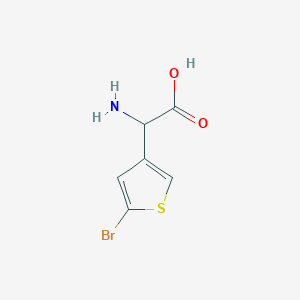
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Wirkmechanismus
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA, leading to enhanced GABAergic neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to reduce cocaine and alcohol use disorders in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, the synthesis method is complex and involves the use of hazardous chemicals, making it unsuitable for non-expert researchers.
Zukünftige Richtungen
1. Further investigation into the potential therapeutic applications of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Development of safer and more efficient synthesis methods for this compound.
3. Investigation into the long-term effects of this compound on GABAergic neurotransmission and brain function.
4. Development of novel GABA-AT inhibitors with improved pharmacological properties.
5. Investigation into the potential use of this compound as a tool for studying the role of GABA in neurodevelopmental disorders, such as autism and ADHD.
In conclusion, this compound is a potent inhibitor of GABA-AT with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and long-term effects, as well as to develop safer and more efficient synthesis methods and novel GABA-AT inhibitors.
Synthesemethoden
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method is complex and involves the use of hazardous chemicals, making it unsuitable for non-expert researchers.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Clinical trials have also shown promising results in reducing cocaine and alcohol use disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c20-19(16-6-2-5-11-22-16)9-12-24(13-10-19)14-17(25)23-18(15-21)7-3-1-4-8-18/h2,5-6,11H,1,3-4,7-10,12-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSQJQXRUXZKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)(C3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796917.png)
![5-Chloro-2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2796918.png)
![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2796919.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B2796920.png)
![2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2796923.png)

![1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2796931.png)



![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid](/img/structure/B2796937.png)
